molecular formula C18H19FN2O3S B3469378 2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-cyclopropylacetamide

2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-cyclopropylacetamide

Cat. No.: B3469378
M. Wt: 362.4 g/mol
InChI Key: OAYIERSAMSSWQP-UHFFFAOYSA-N
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Description

2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-cyclopropylacetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzyl group, a 4-fluorophenyl group, a sulfonylamino group, and a cyclopropylacetamide moiety. These structural features contribute to its distinct chemical and biological properties.

Preparation Methods

The synthesis of 2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-cyclopropylacetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route starts with the reaction of benzyl chloride with 4-fluorophenylsulfonyl chloride to form benzyl(4-fluorophenyl)sulfone. This intermediate is then reacted with cyclopropylamine and acetic anhydride to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-cyclopropylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the conversion of the sulfonyl group to a sulfide.

    Substitution: The benzyl and 4-fluorophenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce sulfides.

Scientific Research Applications

2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-cyclopropylacetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, this compound is studied for its potential interactions with various biomolecules, including proteins and nucleic acids. It may serve as a probe to investigate biological pathways and processes.

    Medicine: The compound is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammatory disorders.

    Industry: In industrial applications, the compound is used in the development of new materials with specific properties, such as improved flame retardancy and dielectric properties.

Mechanism of Action

The mechanism of action of 2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-cyclopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonylamino group can form hydrogen bonds with target proteins, while the benzyl and 4-fluorophenyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. The cyclopropylacetamide moiety may also play a role in stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-cyclopropylacetamide can be compared with other similar compounds, such as:

    N-benzyl-2-{[(4-fluorophenyl)sulfonyl]amino}benzamide: This compound shares the benzyl and 4-fluorophenyl groups but differs in the presence of a benzamide moiety instead of a cyclopropylacetamide group.

    Benzyl(4-fluorophenyl)phenylphosphine oxide: This compound contains a phosphine oxide group instead of a sulfonylamino group, leading to different chemical and biological properties.

    N-benzyl-N-{[(4-fluorophenyl)sulfonyl]amino}glycinamide: This compound has a glycinamide moiety, which affects its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c19-15-6-10-17(11-7-15)25(23,24)21(12-14-4-2-1-3-5-14)13-18(22)20-16-8-9-16/h1-7,10-11,16H,8-9,12-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYIERSAMSSWQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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